

Selective iodination protocols for 3-methoxypyridin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methoxypyridin-4-amine

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Application Note: Regiodivergent Iodination Protocols for 3-Methoxypyridin-4-amine

Executive Summary

The functionalization of 3-methoxypyridin-4-amine (CAS: 100388-12-9) presents a unique challenge in medicinal chemistry due to the competing electronic effects of the electron-rich amino/methoxy substituents and the electron-deficient pyridine core. This guide details two distinct, self-validating protocols to achieve high regioselectivity:

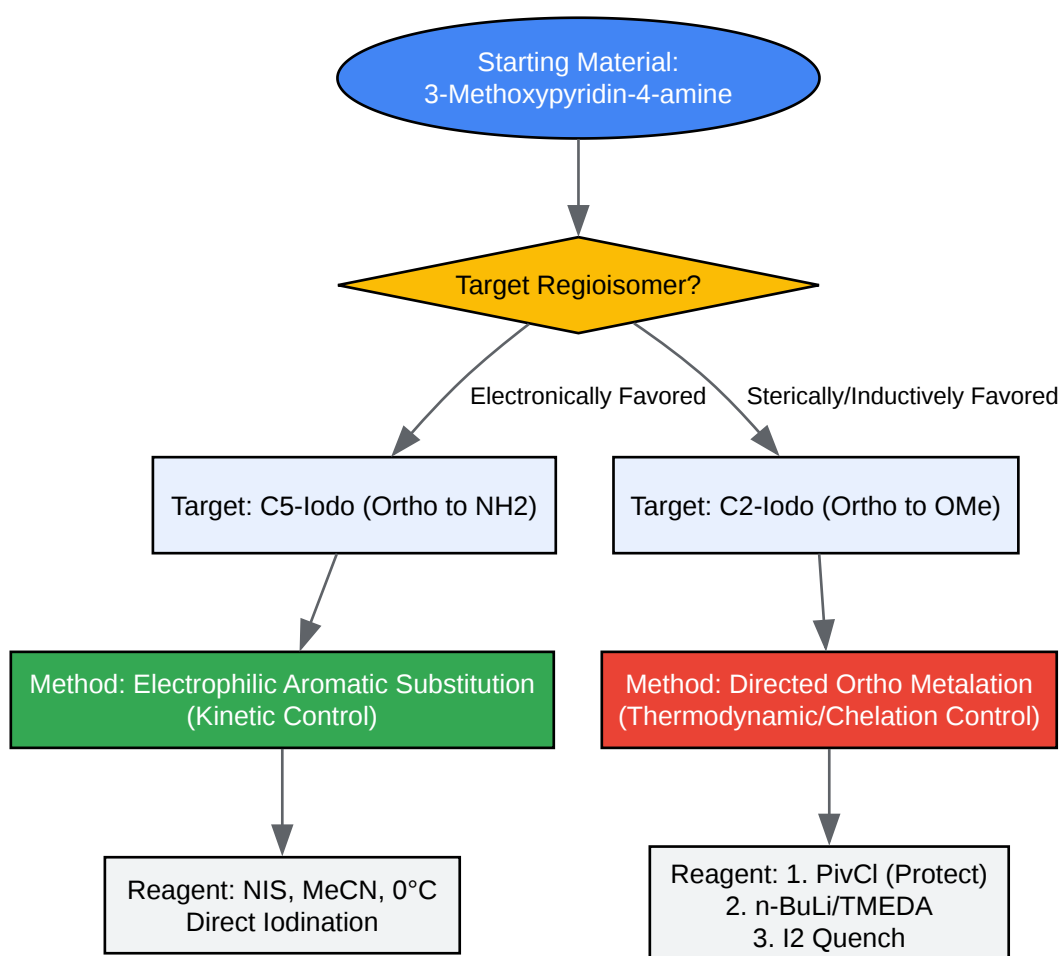
- C5-Iodination: Achieved via Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS).
- C2-Iodination: Achieved via Directed Ortho Metalation (DoM) utilizing the C3-methoxy group as a Directing Metalation Group (DMG).

Strategic Overview & Mechanistic Logic

The regioselectivity is dictated by the choice of reaction mechanism—kinetic control (EAS) versus chelation control (DoM).

- **Electronic Landscape:** The C4-amino group is the strongest activator, directing electrophiles ortho to itself (positions C3 and C5). Since C3 is blocked by the methoxy group, C5 is the electronically favored site for direct halogenation.
- **Acidity Landscape:** The C2 proton is the most acidic due to the inductive electron-withdrawal of the adjacent pyridine nitrogen and the C3-methoxy group. Consequently, lithiation occurs preferentially at C2, allowing for electrophilic quench at this position.

Decision Tree: Reaction Pathway Selection



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Figure 1: Strategic decision tree for selecting the appropriate iodination protocol based on the desired regioisomer.

Protocol A: C5-Selective Iodination (EAS)

Objective: Synthesis of 3-methoxy-4-amino-5-iodopyridine. Mechanism: The amino group at C4 strongly activates the C5 position. Using N-iodosuccinimide (NIS) in a polar aprotic solvent avoids the strong acidic conditions of ICl or I₂/acid, which would protonate the pyridine nitrogen and deactivate the ring.

Materials

- Substrate: 3-Methoxypyridin-4-amine (1.0 eq)
- Reagent: N-Iodosuccinimide (NIS) (1.05 eq)
- Solvent: Acetonitrile (MeCN) (anhydrous, 0.1 M concentration)
- Quench: 10% Aqueous Sodium Thiosulfate ()

Step-by-Step Methodology

- Dissolution: Charge a round-bottom flask with 3-methoxypyridin-4-amine (1.0 g, 8.06 mmol) and anhydrous MeCN (80 mL). Stir until fully dissolved.
- Temperature Control: Cool the solution to 0°C using an ice/water bath. Why: Lower temperature improves regioselectivity and prevents oxidation of the amino group.
- Addition: Add NIS (1.90 g, 8.46 mmol) portion-wise over 15 minutes. Protect the flask from light with aluminum foil.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
 - Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The product is typically less polar than the starting material.
- Quench & Workup:
 - Dilute with EtOAc (100 mL).
 - Wash with 10%

(2 x 50 mL) to remove unreacted iodine (solution turns from reddish to yellow/clear).

- Wash with Brine (50 mL).

- Dry over

, filter, and concentrate in vacuo.

- Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Expected Yield: 75-85% Validation: ¹H NMR will show the loss of the C5 proton (doublet at ~8.0 ppm in parent) and collapse of C6 coupling.

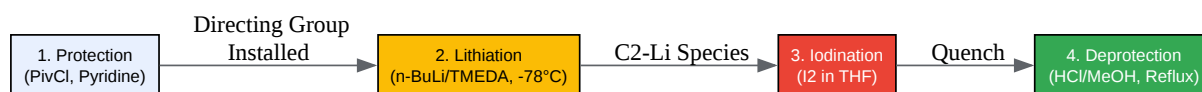
Protocol B: C2-Selective Iodination (DoM)

Objective: Synthesis of 3-methoxy-4-amino-2-iodopyridine. Mechanism: Direct iodination fails to target C2. We must use Directed Ortho Metalation (DoM). The amine must be protected (e.g., Pivaloyl) to prevent deprotonation of the N-H. The C3-methoxy group then directs the lithiation to the C2 position via the Complex Induced Proximity Effect (CIPE).

Materials

- Substrate: N-(3-methoxypyridin-4-yl)pivalamide (Protected precursor)
- Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 eq)
- Additive: TMEDA (Tetramethylethylenediamine) (2.2 eq)
- Electrophile: Iodine () (2.5 eq) dissolved in THF.
- Solvent: Anhydrous THF.

Workflow Diagram



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Figure 2: Sequential workflow for C2-selective functionalization.

Step-by-Step Methodology

- Pre-requisite (Protection): Convert amine to pivalamide using Pivaloyl chloride and Et₃N in DCM. Isolate the protected intermediate.
- Lithiation Setup: Flame-dry a 3-neck flask under Argon. Add the protected substrate (1.0 g, 4.8 mmol) and anhydrous THF (50 mL). Add TMEDA (1.6 mL, 10.6 mmol).
- Cryogenic Cooling: Cool the mixture to -78°C (Dry ice/Acetone).
- Metalation: Dropwise add n-BuLi (4.2 mL, 10.6 mmol) over 20 minutes.
 - Critical: Maintain internal temp below -70°C.
 - Stir at -78°C for 1 hour. The solution typically turns bright yellow or orange, indicating the formation of the lithiated species.
- Electrophile Quench: Add a solution of Iodine (3.0 g, 12.0 mmol) in THF (10 mL) dropwise.
- Workup: Warm to RT, quench with saturated
, then wash with
. Extract with EtOAc.[1][2]
- Deprotection (Optional but likely required): Reflux the crude intermediate in 3M HCl/MeOH for 2 hours to remove the pivaloyl group. Neutralize with NaOH to recover the free amine.

Expected Yield: 50-65% (over 2 steps).[1]

Analytical Data & Validation

The following table summarizes the expected NMR shifts to validate regioselectivity.

Feature	Parent (No Iodine)	Protocol A (C5-Iodo)	Protocol B (C2-Iodo)
C2-H	~8.05 ppm (s)	Present (~8.1 ppm)	Absent
C5-H	~6.70 ppm (d)	Absent	Present (~6.8 ppm)
C6-H	~8.00 ppm (d)	Singlet (Coupling lost)	Doublet (Couples to C5)
Selectivity	N/A	>20:1 (C5:C2)	>10:1 (C2:C5)

Troubleshooting Notes:

- Protocol A (EAS): If di-iodination occurs (both C2 and C5), reduce NIS equivalents to 0.95 and lower temperature to -10°C.
- Protocol B (DoM): If low yield, ensure THF is strictly anhydrous and n-BuLi is titrated. Moisture kills the C2-lithio species immediately.

References

- General Pyridine Iodination (NIS Method)
 - Title: "Regioselective Iodin
 - Source: Journal of Organic Chemistry, 1993, 58(27), 7832.
 - Context: Establishes NIS as the superior reagent for electron-rich pyridines compared to ICl.
- Directed Ortho Metalation (DoM)
 - Title: "Directed ortho Metalation.
 - Source: Chemical Reviews, 1990, 90(6), 879–933. (Snieckus, V.)^[3]
 - Context: The foundational text on using amides and ethers to direct lithi

- Specific Lithiation of Methoxypyridines
 - Title: "Lithiation of methoxypyridines directed by alpha-amino alkoxides." [4]
 - Source: Journal of Organic Chemistry, 2004, 69(23), 7816. [4]
 - Context: Details the specific acidity of the C2 position in 3-methoxypyridine deriv
- Kinase Inhibitor Synthesis (Application Context)
 - Title: "Synthesis of Lenvatinib and related Quinoline/Pyridine Kinase Inhibitors."
 - Source: US P
 - Context: Demonstrates the industrial utility of 4-amino-3-methoxy-pyridine intermedi

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